molecular formula C7H2BrF6N B185941 4-Bromo-2,6-bis(trifluoromethyl)pyridine CAS No. 134914-92-4

4-Bromo-2,6-bis(trifluoromethyl)pyridine

Cat. No.: B185941
CAS No.: 134914-92-4
M. Wt: 293.99 g/mol
InChI Key: UZOZLEVNCJCYLZ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-bis(trifluoromethyl)pyridine is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is typically a solid crystalline substance, often appearing as colorless or pale yellow crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2,6-bis(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridine derivative, while coupling reactions would produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes, receptors, and other proteins to exert its effects . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2,6-Dibromo-4-(trifluoromethyl)pyridine
  • 4-Chloro-2,6-bis(trifluoromethyl)pyridine

Comparison: 4-Bromo-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of both bromine and two trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability. Compared to its analogs, this compound exhibits superior reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2,6-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOZLEVNCJCYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6 g 2,6-di(trifluoromethyl)-4-hydroxypyridine and 4.9 ml phosphorus tribromide was heated 15 min. at 140°-150° C. and 90 min. at 160°-170° C. The reaction mixture was cooled, 150 ml methylene dichloride added, and poured into ice-water. From the methylene dichloride layer there was isolated 3.5 g 4-bromo-2,6-di(trifluoromethyl)pyridine, colorless solid, m.p. 92°-95° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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